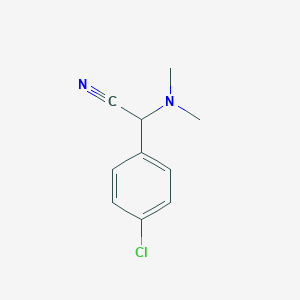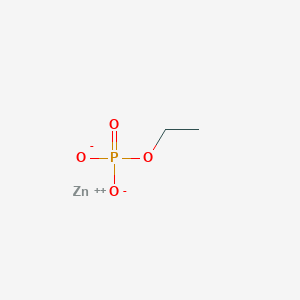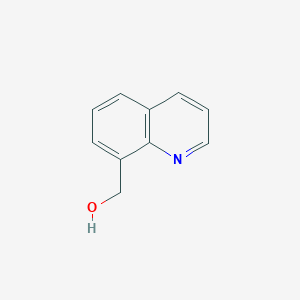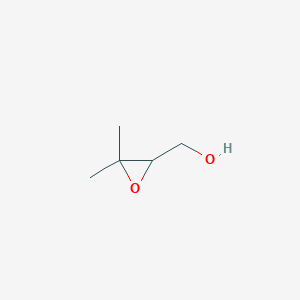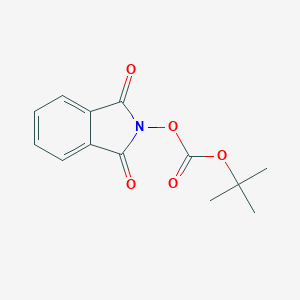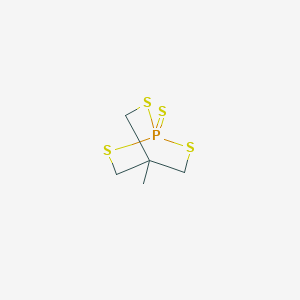
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of silicon-containing compounds often involves the use of chlorosilanes as precursors. For example, the direct synthesis of disilene from dichloromonosilane with lithium naphthalenide has been reported, which suggests that chlorosilanes can be used to generate compounds with Si=Si double bonds under certain conditions . Although the specific synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of silicon-based compounds is often characterized by the presence of Si-O and Si-C bonds. The paper on air-stable disilene provides an example of a silicon compound with a Si=Si double bond, which is sterically protected by bulky substituents . This information can be useful in understanding the steric and electronic factors that influence the stability of silicon-based compounds, including this compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-based compounds are influenced by their molecular structure. For example, the presence of trimethylsilyl groups can affect the solubility and stability of these compounds. The paper on the thermolysis of disilane with disubstituted acetylenes provides insight into the thermal stability and reactivity of silicon-based compounds under heat . Although the specific properties of this compound are not detailed, the properties of similar compounds can offer a general understanding of what might be expected.
Applications De Recherche Scientifique
Synthesis and Polymer Research
- Synthesis of Novel Compounds : Novel hydroxyester disiloxanes were synthesized using monomers like 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, leading to the production of poly(siloxane-urethane) copolymers with unique properties (Pusztai, Nagy, & Wagner, 2012).
Chemistry and Molecular Structure
- Formation of Complexes : This compound is involved in reactions forming cation-anionic complexes, demonstrating unique molecular structures and interactions (Ovchinnikov et al., 1998).
Materials Science and Polymer Chemistry
- Plasma Polymerization : Plasma polymerization of disiloxanes, including this compound, is used for creating films with varying chemical structures, like crosslinked polydimethylsiloxane (Cai, Fang, & Yu, 1992).
- Development of Electroactive Dielectric Elastomers : Used in the synthesis of bimodal silicone interpenetrating networks, which have applications as dielectric elastomer transducers (Tugui et al., 2015).
Organometallic Chemistry
- Synthesis of Organometallic Compounds : In organometallic chemistry, it has been used in synthesizing novel compounds with specific structural and reactive properties, such as bis(trimethylsilyl) enol ethers (Molander & AndrewsSteven, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
chloromethyl-[chloromethyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H40Cl2O5Si6/c1-22(2,3)17-26(13-15,18-23(4,5)6)21-27(14-16,19-24(7,8)9)20-25(10,11)12/h13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCILVYZCLJCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40Cl2O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565650 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17909-34-1 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



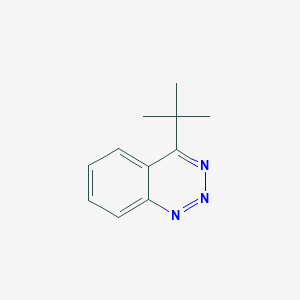
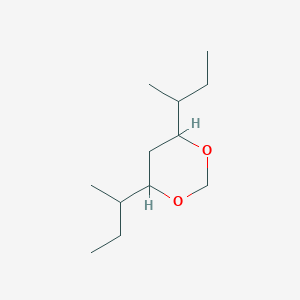

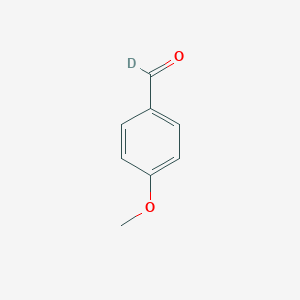
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
